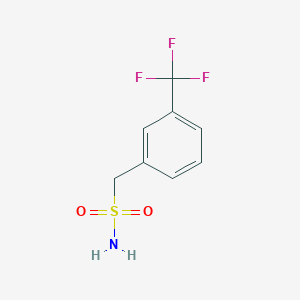

3-(Trifluoromethyl)benzylsulfonamide

Vue d'ensemble

Description

3-(Trifluoromethyl)benzylsulfonamide is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 g/mol . The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]methanesulfonamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a trifluoromethyl group (-CF3) and a benzylsulfonamide group attached to it . The presence of the trifluoromethyl group can significantly alter the physical and chemical properties of the compound, including its reactivity and polarity.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, trifluoromethyl compounds are known for their abundance in pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . They are often incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .Applications De Recherche Scientifique

Organic Synthesis Applications

Trifluoromethanesulfonic acid, a related compound, plays a crucial role in organic synthesis, particularly in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and the synthesis of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity allow for the generation and spectral detection of cationic species from organic molecules, simplifying the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Degradation of Fluorochemicals

Polyfluoroalkyl chemicals, which include compounds related to 3-(Trifluoromethyl)benzylsulfonamide, are widely used in industrial and commercial applications. Understanding their environmental degradation, particularly their microbial degradation, is crucial for evaluating their fate and effects in the environment. These studies provide insights into the biodegradation pathways, half-lives, and the potential for these compounds to transform into perfluoroalkyl carboxylic and sulfonic acids, which are subjects of regulatory concern due to their toxic profiles (Liu & Avendaño, 2013).

Application in Structural Biology

Photoaffinity labeling, a technique utilizing photoreactive groups such as 3-(trifluoromethyl)-3-phenyldiazirine, is essential in structural biology for studying drug targets, transport processes, and the stereochemistry of interactions between receptors and ligands. This method, combined with modern analytical techniques, remains a crucial approach in the organization and understanding of biological systems (Vodovozova, 2007).

Antitubercular Drug Design

The incorporation of trifluoromethyl groups, as seen in compounds related to this compound, into antitubercular agents can improve their potency and pharmacokinetic properties. These modifications have led to advancements in drug design, showing the critical role of trifluoromethyl substitution in enhancing the effectiveness of antitubercular drugs (Thomas, 1969).

Analytical Methods for Antioxidant Activity

In the field of food engineering and pharmacy, understanding the antioxidant activity of compounds, including those related to this compound, is significant. Various assays based on the transfer of a hydrogen atom or an electron are used to determine the antioxidant capacity of complex samples. These methods, such as the ABTS and DPPH assays, rely on spectrophotometry to assess reaction kinetics or equilibrium states, providing valuable insights into the antioxidant properties of substances (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet for 3-(Trifluoromethyl)benzylsulfonamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Orientations Futures

Trifluoromethyl compounds, including 3-(Trifluoromethyl)benzylsulfonamide, have significant potential in the development of new pharmaceutical and agrochemical products . The future research in this field is likely to focus on the development of efficient, environmentally friendly, and economic processes for the preparation of these compounds .

Propriétés

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOBOMTYILDKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655652 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919353-96-1 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

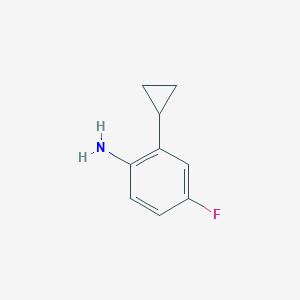

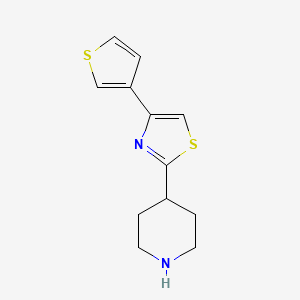

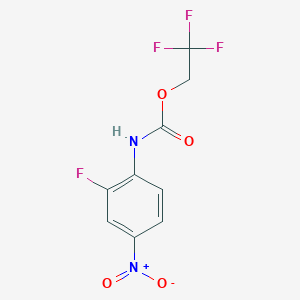

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)

![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)

![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)